molecular formula C21H32FN3O B5505326 1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane

1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane

Cat. No. B5505326
M. Wt: 361.5 g/mol
InChI Key: SUPXVAVRHCUHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepane derivatives, closely related to the chemical , often involves multicomponent reactions or cyclization processes. For example, a two-step approach based on a Ugi multicomponent reaction followed by intramolecular SN2 reaction has been employed to synthesize diazepane systems, demonstrating a versatile method for constructing such frameworks (Banfi et al., 2007). Similarly, other methods rely on the condensation and subsequent reduction processes to generate 1,4-diazepanes, highlighting the synthetic versatility and the structural complexity of diazepane derivatives (Ramírez-Montes et al., 2012).

Molecular Structure Analysis

Crystallographic studies play a crucial role in elucidating the molecular structure of diazepane derivatives. For instance, structural characterization through X-ray diffraction studies provides insight into the conformation and crystalline properties of such compounds, revealing the intricate details of their molecular geometry (Özbey et al., 2004).

Chemical Reactions and Properties

Diazepane derivatives undergo a variety of chemical reactions, reflecting their reactive nature and chemical versatility. The formation of diazepane rings can involve cyclodehydrative reactions, showcasing the chemical's ability to participate in complex synthetic pathways (Sotoca et al., 2009). Such reactions are indicative of the compound's functional diversity and potential for further chemical modifications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of diazepine nucleosides through the reaction of dichlorocarbene and dibromocarbene with protected uridine illustrates the chemical versatility of diazepine derivatives. These adducts undergo alcohol-induced ring expansions to yield various diazepine nucleosides, showcasing the compound's reactivity and potential for creating nucleoside analogues (Thiellier, Koomen, & Pandit, 1977).
  • Research into manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, as catalysts for olefin epoxidation, demonstrates the importance of the Lewis basicity of ligands on reactivity. These complexes serve as models to understand the catalytic abilities and selectivity of similar diazepane-based compounds in chemical reactions (Sankaralingam & Palaniandavar, 2014).

Potential Pharmacological Applications

  • A study on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, including diazepane derivatives, provides insight into the pharmacological properties and receptor affinity of these compounds. The research focuses on the synthesis, structures, and σ receptor binding affinities, offering a foundation for further pharmacological exploration of diazepane-based compounds (Tacke et al., 2003).
  • The development of asymmetric dioxomolybdenum(VI) model complexes, including those derived from 1,4-diazepane ligands, as functional models for molybdenum oxotransferase enzymes, illustrates potential applications in mimicking enzyme reactivity and studying oxygen transfer mechanisms. This research could lead to novel insights into enzyme catalysis and the design of biomimetic catalysts (Mayilmurugan et al., 2011).

properties

IUPAC Name

[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN3O/c1-17(2)24-12-8-18(9-13-24)21(26)25-11-5-10-23(14-15-25)16-19-6-3-4-7-20(19)22/h3-4,6-7,17-18H,5,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPXVAVRHCUHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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